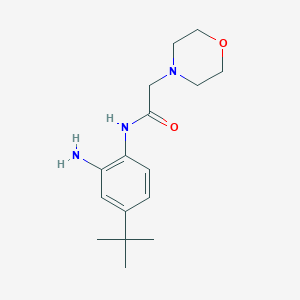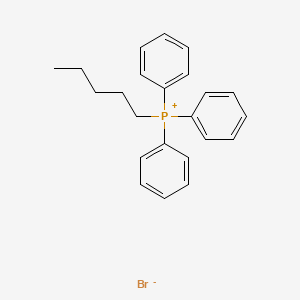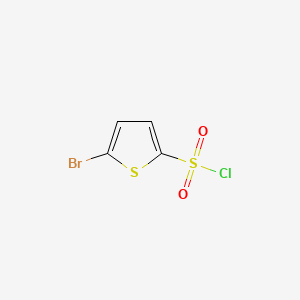
N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide (N-A-MPA) is an organic compound with a wide range of scientific applications. It is a derivative of morpholine and is one of the most commonly used compounds in the synthesis of various compounds in laboratories. N-A-MPA has been used in the synthesis of various compounds, including pharmaceuticals, polymers, and other materials. In addition, N-A-MPA has been studied for its potential to act as a catalyst for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Antifungal Agents
N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide derivatives have shown promise as antifungal agents. Studies have identified these compounds as effective against various fungi species, including Candida and Aspergillus, demonstrating their broad-spectrum antifungal activity. These derivatives have been modified to improve their stability while maintaining their antifungal efficacy (Bardiot et al., 2015).
Antimicrobial Evaluation
Some derivatives of this compound have been synthesized and evaluated for antimicrobial properties. They exhibit variable activity against microbial species, indicating their potential in antimicrobial applications (Gul et al., 2017).
Synthesis and Degradation Studies
Research has been conducted on the synthesis and degradation of compounds involving this compound. This includes studies on the selective hydrolysis of ester and amide bonds in related compounds, contributing to the understanding of their chemical behavior and potential applications (Huang et al., 2014).
Chemoselective Acetylation
The compound has relevance in the chemoselective acetylation of 2-aminophenol, an intermediate in the synthesis of antimalarial drugs. Studies have explored its role in this context, examining various parameters and mechanisms for the acetylation process (Magadum & Yadav, 2018).
Development of Wake-Promoting Agents
In the development of wake-promoting agents, a derivative of this compound has been identified as a potent inverse agonist at the histamine H3 receptor. This research points towards its potential therapeutic use in treating sleep disorders (Nirogi et al., 2019).
Crystal Structure Analysis
Crystal structure analyses of related (oxothiazolidin-2-ylidene)acetamides have been conducted. Such studies contribute to the understanding of the molecular structure and potential applications of these compounds (Galushchinskiy et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-amino-4-tert-butylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)12-4-5-14(13(17)10-12)18-15(20)11-19-6-8-21-9-7-19/h4-5,10H,6-9,11,17H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCYNFUSJJMMCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)CN2CCOCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381892 |
Source


|
| Record name | N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287927-90-6 |
Source


|
| Record name | N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














